An In-depth Technical Guide to N-Cyano-4-pyridinecarboxamide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to N-Cyano-4-pyridinecarboxamide: Synthesis, Properties, and Therapeutic Potential
Introduction
N-Cyano-4-pyridinecarboxamide, identified by CAS number 325801-73-8, is a fascinating heterocyclic compound that stands at the intersection of several key areas in medicinal chemistry and drug development. It incorporates the well-established 4-pyridinecarboxamide (isonicotinamide) scaffold, a cornerstone in numerous therapeutic agents, with a reactive N-cyano functionality. While specific literature on N-Cyano-4-pyridinecarboxamide is not extensively available, a comprehensive understanding of its potential can be constructed by examining its constituent chemical moieties. This guide will, therefore, provide a detailed technical overview of its inferred physicochemical properties, plausible synthetic routes, anticipated spectral characteristics, and a thorough exploration of its potential biological activities and applications, drawing upon the rich body of research on related cyanopyridines and pyridinecarboxamides. For researchers and drug development professionals, this document aims to serve as a foundational resource to inspire and guide future investigations into this promising molecule.
Physicochemical Properties: An Inferred Profile
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of direct empirical data for N-Cyano-4-pyridinecarboxamide, we can predict its properties based on the known characteristics of 4-pyridinecarboxamide and the influence of the N-cyano group. These predictions are valuable for designing experimental protocols, including solvent selection for synthesis and assays, and for preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling.[1]
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₇H₅N₃O | Derived from the structure. |
| Molecular Weight | 147.14 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Based on the appearance of related pyridinecarboxamides. |
| Melting Point | Expected to be elevated | The planar structure and potential for strong intermolecular hydrogen bonding and dipole-dipole interactions suggest a relatively high melting point. |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | The pyridine and carboxamide groups can engage in hydrogen bonding with water, but the overall aromatic character and the N-cyano group may limit aqueous solubility. The physicochemical properties of molecules are significantly impacted by replacing a phenyl group with a ring-containing nitrogen atom, which can translate into improved pharmacological parameters.[2] |
| pKa | The pyridine nitrogen is expected to be weakly basic. | The electron-withdrawing nature of the carboxamide and N-cyano groups will reduce the basicity of the pyridine nitrogen compared to pyridine itself. |
| LogP | Predicted to be low to moderate | The presence of polar functional groups suggests a balanced lipophilicity, which is often favorable for drug candidates. |
Strategic Synthesis of N-Cyano-4-pyridinecarboxamide
The synthesis of N-Cyano-4-pyridinecarboxamide can be logically approached through the N-cyanation of the readily available starting material, 4-pyridinecarboxamide (isonicotinamide). A variety of reagents and methods have been developed for the N-cyanation of amines and amides, offering a flexible toolkit for the synthetic chemist.[3][4]
Proposed Synthetic Workflow
A plausible and efficient synthetic route would involve the direct N-cyanation of 4-pyridinecarboxamide. The choice of cyanating agent is critical and should be guided by considerations of reactivity, safety, and yield.
Caption: Proposed synthetic workflow for N-Cyano-4-pyridinecarboxamide.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on established N-cyanation methodologies.[3][5] Researchers should perform their own optimization and safety assessments.
Objective: To synthesize N-Cyano-4-pyridinecarboxamide from 4-pyridinecarboxamide.
Materials:
-
4-Pyridinecarboxamide (1.0 eq)
-
Cyanogen bromide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Pyridine (as a base and solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 4-pyridinecarboxamide in a mixture of anhydrous DMF and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve cyanogen bromide in anhydrous DMF and add it dropwise to the cooled solution of 4-pyridinecarboxamide over 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Anticipated Spectral Characterization
The structural elucidation of N-Cyano-4-pyridinecarboxamide would rely on a combination of standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show two sets of doublets in the aromatic region, corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carboxamide and N-cyano groups.[6][7]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the amide, and the carbon of the nitrile group.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by key absorption bands corresponding to the N-H stretch of the amide, the C=O stretch of the amide, the C≡N stretch of the nitrile group, and the characteristic vibrations of the pyridine ring.[6]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern is likely to involve the loss of the cyano group, the amide group, and fragmentation of the pyridine ring.[8][9][10]
Potential Biological Activities and Applications in Drug Development
The chemical architecture of N-Cyano-4-pyridinecarboxamide suggests a rich potential for a variety of biological activities, making it a compelling target for further investigation in drug discovery.
Anticancer Potential
The cyanopyridine scaffold is a well-known pharmacophore in oncology. Derivatives of 3-cyanopyridine have demonstrated potent cytotoxic activity against various human cancer cell lines, including prostate, breast, and hepatocellular carcinoma.[6] These compounds can induce cell cycle arrest and apoptosis.[6][11] The mechanism of action for some cyanopyridine derivatives involves the modulation of key signaling pathways, such as the inhibition of survivin, a protein that is overexpressed in many cancers and plays a crucial role in cell division and apoptosis resistance.[6]
Caption: Potential mechanisms of action for N-Cyano-4-pyridinecarboxamide.
Antimicrobial and Antifungal Activity
Pyridinecarboxamide derivatives have been extensively investigated for their antimicrobial and antifungal properties.[][13] A notable target for some of these compounds is succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[14] Inhibition of SDH disrupts cellular respiration, leading to the death of the fungal or microbial pathogen.[14] The structural similarities of N-Cyano-4-pyridinecarboxamide to known SDH inhibitors suggest that it could also exhibit this mechanism of action.
Enzyme Inhibition
Beyond SDH, the pyridinecarboxamide scaffold is a versatile platform for the development of inhibitors for a wide range of enzymes. The specific substitution pattern and the presence of the N-cyano group could confer selectivity and potency for various enzymatic targets, opening up possibilities for the treatment of a broad spectrum of diseases.
Safety and Handling: Inferred Guidelines
Given the presence of the pyridine ring and the nitrile group, N-Cyano-4-pyridinecarboxamide should be handled with care.
-
Toxicity: Pyridine and its derivatives can be toxic, and exposure may lead to adverse health effects.[14] Nitrile-containing compounds can also be toxic, although their toxicity varies widely.
-
Handling: It is recommended to handle N-Cyano-4-pyridinecarboxamide in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
N-Cyano-4-pyridinecarboxamide is a molecule of significant interest for chemical and biological research. While direct experimental data for this specific compound is limited, a thorough analysis of its structural components—the 4-pyridinecarboxamide core and the N-cyano group—provides a strong foundation for predicting its properties and potential applications. The inferred physicochemical characteristics suggest that it is a stable, crystalline solid with properties amenable to drug development. The proposed synthetic routes are based on well-established chemical transformations, making the compound accessible for further study.
The most compelling aspect of N-Cyano-4-pyridinecarboxamide is its potential as a biologically active agent. The rich pharmacology of related cyanopyridines and pyridinecarboxamides points towards promising avenues of investigation in oncology, infectious diseases, and enzyme inhibition. This in-depth technical guide is intended to serve as a catalyst for such research, providing a comprehensive overview of the current understanding and future possibilities for this intriguing molecule. Empirical validation of the inferred properties and biological activities through dedicated research is a critical next step in unlocking the full potential of N-Cyano-4-pyridinecarboxamide.
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